molecular formula C8H15N3 B15053431 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Cat. No.: B15053431
M. Wt: 153.22 g/mol
InChI Key: RGEBUYBIHVKUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazoles are known for their versatility and are found in various pharmaceuticals, agrochemicals, and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable methods such as the use of N-heterocyclic carbenes as catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the side chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various fields .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-methylbutan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-4-7(9-2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3,(H,10,11)

InChI Key

RGEBUYBIHVKUCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CN1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.